1-(5-嘧啶基)乙酮

描述

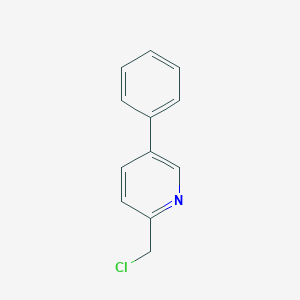

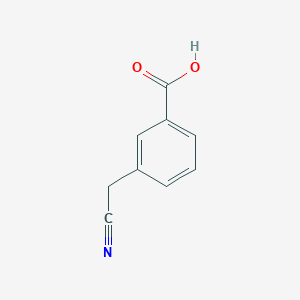

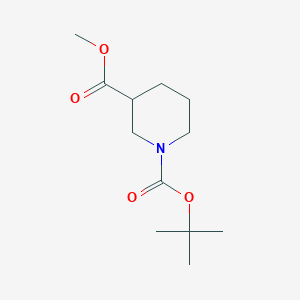

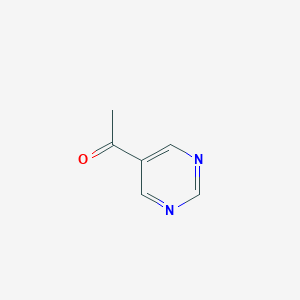

1-(5-Pyrimidinyl)ethanone, also known as 5-Acetylpyrimidine, is a chemical compound with the molecular formula C6H6N2O . It has a molecular weight of 122.12 g/mol . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1-(5-Pyrimidinyl)ethanone consists of a pyrimidine ring attached to an ethanone group . The InChI code for the compound isInChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3 . Physical And Chemical Properties Analysis

1-(5-Pyrimidinyl)ethanone has a density of 1.1±0.1 g/cm³ . Its boiling point is 224.5±13.0 °C at 760 mmHg . The compound has a topological polar surface area of 42.8 Ų .科学研究应用

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

5-Acetylpyrimidine serves as a precursor for synthesizing pyrimido[4,5-d]pyrimidine derivatives, which are compounds of significant interest in medicinal chemistry due to their structural similarity to purines and varied biological activities . These activities include antiproliferative, antioxidant, anti-inflammatory, and antimicrobial effects, among others.

Development of Antiproliferative Agents

The derivatives of 5-Acetylpyrimidine have been explored for their antiproliferative properties, making them potential candidates for cancer treatment research. Their ability to inhibit cell proliferation is crucial in the development of new oncology medications .

Antioxidant Applications

Compounds synthesized from 5-Acetylpyrimidine have shown antioxidant properties. This application is vital in the research for treatments against oxidative stress-related diseases, including neurodegenerative disorders .

Anti-Inflammatory Properties

The anti-inflammatory potential of 5-Acetylpyrimidine derivatives is being studied for the treatment of chronic inflammatory diseases. These compounds could lead to new therapies for conditions such as arthritis and asthma .

Hepatoprotective Effects

Research into the hepatoprotective effects of 5-Acetylpyrimidine derivatives could contribute to the development of drugs that protect the liver from damage caused by toxins or diseases .

Diuretic Activity

The diuretic activity of these derivatives suggests their use in managing conditions like hypertension and edema by promoting the excretion of excess fluids from the body .

Antimicrobial Research

5-Acetylpyrimidine derivatives have been investigated for their antimicrobial properties, which could lead to the creation of new antibiotics to combat resistant bacterial strains .

Enzyme Inhibition

These compounds are also known to inhibit various enzymes, such as phosphodiesterase, dihydrofolate reductase, and protein kinases, which are involved in numerous physiological processes. This makes them valuable in the study of enzyme-related diseases and the development of enzyme inhibitors as therapeutic agents .

安全和危害

1-(5-Pyrimidinyl)ethanone is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

作用机制

5-Acetylpyrimidine, also known as 1-(5-Pyrimidinyl)ethanone or 1-(pyrimidin-5-yl)ethanone, is a compound with a molecular weight of 122.1246 . Its mechanism of action involves several steps and pathways, which are discussed below.

Target of Action

It’s worth noting that pyrimido[4,5-d]pyrimidines, which can be synthesized from 5-acetylpyrimidine, have been found to inhibit several enzymes such as phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These enzymes play crucial roles in various biological processes, including cell proliferation, inflammation, and blood pressure regulation.

Mode of Action

The mode of action of 5-Acetylpyrimidine involves its transformation into other compounds through chemical reactions. For instance, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc leads to the formation of pyrimido[4,5-d]pyrimidines . These derivatives exhibit varied biological activity .

Biochemical Pathways

5-Acetylpyrimidine is involved in the synthesis of pyrimido[4,5-d]pyrimidines . These compounds are structurally similar to purines and pteridines, which are components of nucleic and folic acids . The biochemical pathways affected by these compounds can have downstream effects on various biological processes, including cell proliferation and inflammation .

Result of Action

The result of 5-Acetylpyrimidine’s action is the formation of pyrimido[4,5-d]pyrimidines . These compounds have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .

Action Environment

The environment can influence the action, efficacy, and stability of 5-Acetylpyrimidine. For instance, the reaction for the synthesis of pyrimido[4,5-d]pyrimidines from 5-Acetylpyrimidine is sensitive to the presence of traces of water in the reaction mixture .

属性

IUPAC Name |

1-pyrimidin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTYNDRSENVEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341325 | |

| Record name | 1-(5-Pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Pyrimidinyl)ethanone | |

CAS RN |

10325-70-9 | |

| Record name | 1-(5-Pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of 5-acetylpyrimidine?

A1: 5-Acetylpyrimidine, also known as 1-(5-Pyrimidinyl)ethanone, has the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol.

Q2: What are the common spectroscopic techniques used to characterize 5-acetylpyrimidine derivatives?

A2: Researchers frequently utilize 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of newly synthesized 5-acetylpyrimidine derivatives. [, , ]

Q3: Can you provide an example of a novel heterocyclic system synthesized using 5-acetylpyrimidine as a building block?

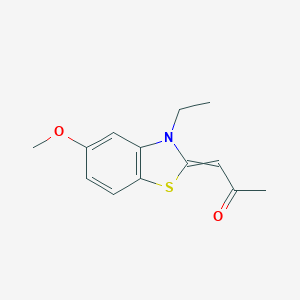

A3: Researchers successfully synthesized pyrimidine structural analogs of natural integrastatins A and B. This involved an acid-catalyzed cyclization reaction of various 4-methyl-5-acetyl pyrimidine derivatives with salicylic aldehyde, leading to the formation of 5-methyl-11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-d]pyrimidine derivatives. []

Q4: How does the substitution pattern on the pyrimidine ring affect the reactivity of 5-acetylpyrimidines in cyclization reactions?

A4: Studies show that substituents on the 6th position of the pyrimidine ring can hinder the free rotation of the acetyl group in 4-methyl-5-acetylpyrimidines. This steric hindrance negatively impacts the formation of a stable pre-reaction complex, ultimately preventing these derivatives from participating in cyclization reactions. []

Q5: What type of reactions can 5-acetylpyrimidines undergo with hydrazines?

A5: 5-acetylpyrimidines readily react with various aryl and hetaryl hydrazines, as well as isonicotinic acid hydrazide, to yield corresponding hydrazone derivatives. [] Interestingly, under acidic conditions, substituted hydrazines can induce ring contraction of 5-acetylpyrimidines, forming pyrazole derivatives. [, ]

Q6: How does the introduction of a phenyl group at the 2nd position of the pyrimidine ring affect the H/D exchange rate of methyl protons in 5-acetylpyrimidines?

A6: The presence of a phenyl group at the 2nd position significantly accelerates the H/D exchange of methyl protons in the acetyl or ethoxycarbonyl groups of pyrimidine derivatives. This observation highlights the influence of the aromatic ring's electronic properties on the reactivity of the pyrimidine system. []

Q7: Can you describe a method for synthesizing thieno[2,3-d]pyrimidine derivatives using 5-acetylpyrimidine as a starting material?

A7: Starting with 4-mercapto-6-methyl-2-phenyl-5-acetylpyrimidine, alkylation with various activated halomethylene compounds leads to the formation of alkylmercaptopyrimidine intermediates. These intermediates can then undergo cyclization to yield the desired thieno[2,3-d]pyrimidine derivatives. []

Q8: What are some examples of biologically active compounds that can be synthesized from 5-acetylpyrimidine derivatives?

A8: Researchers have synthesized a diverse range of compounds with potential biological activity from 5-acetylpyrimidine derivatives. This includes thieno[2,3-d]pyrimidine derivatives, [] pyrazolo[2,3-d]pyrimidine derivatives, [] isothiazolo[5,4-d]pyrimidine derivatives, [] and 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. []

Q9: Have any antimicrobial activities been reported for compounds derived from 5-acetylpyrimidine?

A9: Yes, some of the synthesized thieno[2,3-d]pyrimidine derivatives demonstrated promising antimicrobial activity against several bacterial strains. [] Additionally, 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H) trione based chalcones exhibited antifungal and antibacterial activity. []

Q10: What are some other fused pyrimidine systems that can be accessed synthetically from 5-acetylpyrimidine derivatives?

A10: Beyond those mentioned earlier, researchers have successfully synthesized pyrido[2,3-d]pyrimidin-5-ones [, ], pyrimidoquinazolines [], tetrazolopyrimidines [], and various thiazolo[3,2-a]pyrimidine derivatives [] utilizing 5-acetylpyrimidine as a key building block.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)